2-[3-cyclopentyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[3-cyclopentyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclopentyl group, a fluorophenyl group, and an imidazolidinone core, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-cyclopentyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Imidazolidinone Core: This step involves the cyclization of a suitable diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Introduction of the Cyclopentyl and Fluorophenyl Groups: These groups can be introduced via nucleophilic substitution reactions, where the imidazolidinone core reacts with cyclopentyl halides and fluorophenyl halides in the presence of a base.
Acetylation: The final step involves the acetylation of the imidazolidinone derivative with 4-methoxyphenylacetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the imidazolidinone core, potentially converting it to an imidazolidine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of cyclopentanone or cyclopentanoic acid derivatives.
Reduction: Formation of imidazolidine derivatives.
Substitution: Formation of nitro or bromo derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-cyclopentyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-cyclopentyl-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
- 2-[3-cyclopentyl-1-(4-bromophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[3-cyclopentyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide stands out due to the presence of the fluorine atom. Fluorine atoms can significantly influence the compound’s biological activity, stability, and lipophilicity, making it potentially more effective or selective in its applications.
Properties
Molecular Formula |
C23H24FN3O4 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[3-cyclopentyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H24FN3O4/c1-31-19-12-8-16(9-13-19)25-21(28)14-20-22(29)27(18-10-6-15(24)7-11-18)23(30)26(20)17-4-2-3-5-17/h6-13,17,20H,2-5,14H2,1H3,(H,25,28) |
InChI Key |
QGGHNSFXUSDQTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C3CCCC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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